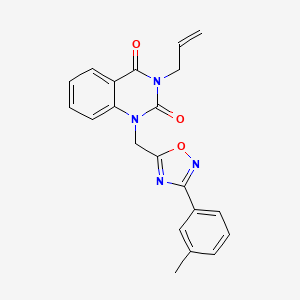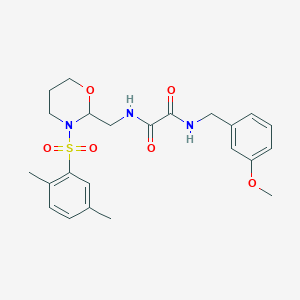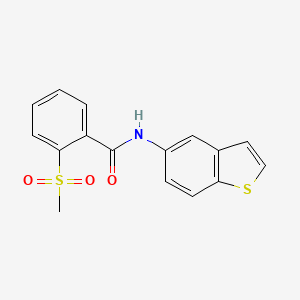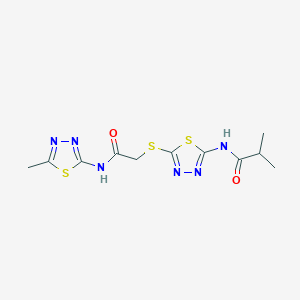
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone, also known as MPTPE, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its pharmacological effects by binding to dopamine D3 receptors and preventing the activation of downstream signaling pathways that are involved in the regulation of various physiological processes. By blocking dopamine D3 receptors, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse in animal models, suggesting that it may have potential applications in the treatment of addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of dopamine D3 receptors, meaning that it can be used to investigate the specific role of these receptors in various physiological and pathological processes. Another advantage is that it has been shown to have good pharmacokinetic properties in animal models, meaning that it can be administered orally or intraperitoneally and reach the brain in sufficient concentrations to exert its pharmacological effects.
One limitation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is that it is a relatively new compound, and its pharmacological properties and potential applications are still being investigated. Another limitation is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several potential future directions for the investigation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone. One direction is to investigate its potential applications in the treatment of addiction and mood disorders in humans. Another direction is to investigate its potential applications in other physiological and pathological processes that are regulated by dopamine D3 receptors, such as motor control and cognition. Additionally, further research is needed to investigate the safety and pharmacokinetic properties of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in humans, as well as to develop more potent and selective dopamine D3 receptor antagonists for use in scientific research.
Synthesemethoden
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of 6-methyl-2-(p-tolyl)pyrimidin-4-ol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has potential applications in scientific research as a tool for investigating the role of dopamine D3 receptors in various physiological and pathological processes. Dopamine D3 receptors are a subtype of dopamine receptors that have been implicated in the regulation of mood, motivation, reward, and addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is a selective antagonist of dopamine D3 receptors, meaning that it blocks their activity without affecting other dopamine receptor subtypes.
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-8-10-20(11-9-18)24-25-19(2)16-22(26-24)30-17-23(29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJCVWTCRJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)
![4-(morpholinosulfonyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787446.png)

![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787448.png)
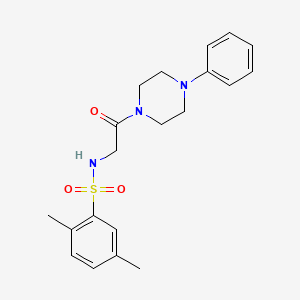
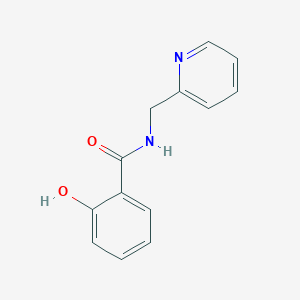
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)
![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)
![[4-(3-Methylphenyl)-1-piperazinyl]acetic acid dihydrochloride](/img/no-structure.png)
